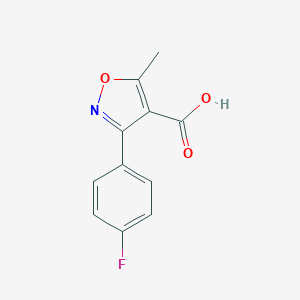

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEGBONVUJDOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381699 | |

| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-21-6 | |

| Record name | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS number

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS Number: 1736-21-6

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1736-21-6), a pivotal heterocyclic compound in modern medicinal and agricultural chemistry. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and established applications, with a particular focus on its role as a versatile building block in drug discovery and development. By synthesizing information from peer-reviewed literature, patents, and chemical data repositories, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. Methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep theoretical understanding.

Introduction to the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone for the design of bioactive molecules.[2] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-bacterial properties.[1][3]

This compound is a prominent derivative that capitalizes on these features. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of oxidative metabolism. The carboxylic acid moiety provides a crucial handle for forming amides, esters, and other functional groups, making it an exceptionally valuable intermediate for constructing more complex molecular architectures.[4] This guide explores the synthesis, properties, and applications that establish this compound as a key asset in chemical research.

Physicochemical and Structural Properties

The compound presents as white needles or a crystalline powder and is characterized by the following properties.[4][5] Proper identification and understanding of these parameters are critical for its application in synthesis and for ensuring purity and stability.

| Property | Value | Source(s) |

| CAS Number | 1736-21-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₁H₈FNO₃ | [4][5][6] |

| Molecular Weight | 221.18 g/mol | [5][6][7] |

| Appearance | White to almost-white needles or crystalline powder | [4][5] |

| Melting Point | 197-203 °C | [4][5] |

| Purity | ≥ 97% (typically by HPLC) | [4][7] |

| Solubility | Soluble in Methanol | [5] |

| Storage Conditions | 2-8°C, protect from moisture and light | [4][5][7] |

| SMILES | O1C(C)=C(C(O)=O)C(C2=CC=C(F)C=C2)=N1 | [5] |

| InChIKey | PDEGBONVUJDOFN-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step process that involves the formation of the core isoxazole ring followed by the hydrolysis of a carboxylate ester precursor. This approach ensures high yields and purity.

General Synthesis Strategy

A common and robust pathway involves a [3+2] cycloaddition reaction. The key steps are:

-

Oxime Formation and Chlorination: 4-fluorobenzaldehyde is reacted with hydroxylamine to form the corresponding aldoxime. This oxime is then chlorinated, typically using N-chlorosuccinimide (NCS), to generate 4-fluorobenzohydroximoyl chloride.

-

Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) in situ to generate a highly reactive nitrile oxide. This intermediate immediately undergoes a cycloaddition reaction with a β-ketoester, such as ethyl acetoacetate, to form the ethyl ester of the target molecule: ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, for instance, involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification to precipitate the product.[1] Acidic hydrolysis using a strong acid like sulfuric acid is also an effective method.[9]

The choice of hydrolysis conditions is critical. Basic hydrolysis is often straightforward, but acidic conditions can sometimes offer cleaner reactions and easier workups, depending on the substrate's stability.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of the title compound.

Caption: General synthesis workflow for the target compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate and building block.[4] Its structure is integral to the synthesis of more complex molecules with therapeutic or biological potential.

-

Anti-Inflammatory and Analgesic Agents: The isoxazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This carboxylic acid serves as a direct precursor for synthesizing amides and other derivatives that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[4]

-

Agrochemicals: Derivatives of isoxazoles are utilized as effective pesticides, herbicides, and fungicides.[1] The this compound scaffold can be elaborated to create novel crop protection agents.[4]

-

Enzyme Inhibition Studies: As a versatile scaffold, it is employed in the development of targeted enzyme inhibitors. Researchers can systematically modify the carboxylic acid group to explore structure-activity relationships (SAR) for a given biological target, aiding in the design of potent and selective therapeutic agents.[4]

Exemplary Experimental Protocol: Synthesis

The following protocol is a representative, step-by-step methodology for the laboratory-scale synthesis of this compound from its ethyl ester precursor.

Objective: To synthesize the title compound via basic hydrolysis of ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Materials:

-

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in 100 mL of ethanol.

-

Base Addition: Separately, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10.0 g of NaOH pellets in 100 mL of deionized water. Add this solution to the flask containing the ester.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[5]

-

Storage: The compound is sensitive to moisture and light.[5] It should be stored in a tightly sealed container in a cool, dry place, typically between 2°C and 8°C.[4][5][7]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a molecular building block make it an indispensable tool for researchers. The fluorinated phenyl ring and the reactive carboxylic acid group provide a unique combination of features that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This guide has consolidated the critical technical information required for its effective and safe utilization in a research and development setting.

References

- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/07334

- Santa Cruz Biotechnology. This compound | CAS 1736-21-6. URL: https://www.scbt.com/p/3-4-fluorophenyl-5-methylisoxazole-4-carboxylic-acid-1736-21-6

- Amerigo Scientific. This compound (97%). URL: https://www.amerigoscientific.com/3-4-fluorophenyl-5-methylisoxazole-4-carboxylic-acid-97-2270089.html

- WorldOfChemicals. This compound suppliers USA. URL: https://www.worldofchemicals.com/chemicals/chemical-suppliers/3-4-fluorophenyl-5-methylisoxazole-4-carboxylic-acid.html

- ChemicalBook. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID Product Description. URL: https://www.chemicalbook.com/ProductDetail_US_CB1420342.aspx

- Sigma-Aldrich. 3-(4-(4-Fluorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/791534

- Vulcanchem. 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid. URL: https://www.vulcanchem.com/product/1487708-80-4

- MilliporeSigma. Technical documents for this compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004683/technical-documents

- Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588455/

- Wang, D. C., Xu, W., & Wu, W. Y. 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 2010. URL: https://www.researchgate.net/publication/230788329_5-Methylisoxazole-4-carboxylic_acid

- Wu, H., et al. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 2013. URL: https://www.mdpi.com/1420-3049/18/1/621

- PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1488093

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. URL: https://patents.google.

- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. URL: https://patents.google.

- Fisher Scientific. This compound, 97%. URL: https://www.fishersci.co.uk/shop/products/3-4-fluorophenyl-5-methylisoxazole-4-carboxylic-acid-97-thermo-scientific/10795711

- Amerigo Scientific. 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. URL: https://www.amerigoscientific.com/3-4-chlorophenyl-5-trifluoromethyl-isoxazole-4-carboxylic-acid-2270090.html

- BLDpharm. 3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. URL: https://www.bldpharm.com/products/1487708-80-4.html

- Santa Cruz Biotechnology. 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. URL: https://www.scbt.com/p/3-4-chloro-phenyl-5-methyl-isoxazole-4-carboxylic-acid-91182-87-5

- TCI America. 3-(4-Fluorophenyl)-5-methylisoxazol-4-carboxylic Acid 98.0+%. URL: https://www.tcichemicals.com/US/en/p/F0510

- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. URL: https://www.semanticscholar.org/paper/5-Amino-3-methyl-Isoxazole-4-carboxylic-Acid-as-a-in-Perka-Sikora/3f5b5f6a8e1b9c3d4c7b8e9a1e0d3f2a1b9c8d7e

Sources

- 1. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid () for sale [vulcanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 1736-21-6 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. This compound suppliers USA [americanchemicalsuppliers.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, analytical characterization, potential mechanisms of action, and applications. It is designed as a foundational resource for professionals engaged in medicinal chemistry and pharmaceutical research.

Section 1: Introduction to a Key Pharmaceutical Building Block

This compound is a heterocyclic compound that serves as a crucial intermediate and structural scaffold in the synthesis of bioactive molecules.[1] The isoxazole ring system is a prominent feature in numerous established pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacological properties of a molecule.[2][3][4] The presence of a fluorophenyl group is particularly significant; the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.

This guide will elucidate the core physicochemical properties of this compound, outline a general and robust synthetic strategy, detail rigorous analytical methods for quality control, and explore its mechanistic basis for potential therapeutic applications, particularly in the context of anti-inflammatory drug discovery.

Section 2: Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is the cornerstone of its effective application in research and development. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈FNO₃ | [1][5][6][7][8] |

| Molecular Weight | 221.19 g/mol (also cited as 221.18) | [1][5][7][8][9] |

| CAS Number | 1736-21-6 | [1][5][7][8] |

| IUPAC Name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5][10] |

| Appearance | White to off-white crystalline powder or needles | [1][10] |

| Melting Point | 197-203 °C | [1][9][10] |

| Solubility | Soluble in methanol; expected solubility in DMSO and DMF | [9] |

| Purity (Commercial) | ≥97% (typically assessed by HPLC) | [1][5][8] |

| Storage Conditions | Store at 2-8°C, protect from light and moisture | [8][9] |

Section 3: Synthesis and Mechanistic Insights

General Synthetic Pathway

The construction of the 3-aryl-5-methylisoxazole-4-carboxylic acid core is reliably achieved through a multi-step sequence starting from readily available commercial materials. The most common strategy involves the condensation of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol (Generalized)

This protocol is a representative methodology based on established chemical principles for isoxazole synthesis.[11][12] Researchers should perform their own optimization.

Step 1: Formation of the β-Diketone Intermediate

-

To a stirred solution of ethyl 4-fluorobenzoylacetate in a suitable aprotic solvent (e.g., toluene), add a base such as sodium ethoxide.

-

Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, while maintaining the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-18 hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work up the reaction by quenching with water, separating the organic layer, and removing the solvent under reduced pressure. The crude diketone intermediate is often used directly in the next step.

-

Causality: This step creates the necessary 1,3-dicarbonyl moiety required for cyclization with hydroxylamine.

-

Step 2: Isoxazole Ring Formation

-

Dissolve the crude intermediate from Step 1 in a protic solvent like ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) to neutralize the HCl in situ.

-

Heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction by TLC/HPLC.

-

Upon completion, cool the reaction mixture and reduce the solvent volume. The ester product may precipitate or can be extracted into a solvent like ethyl acetate.

-

Causality: Hydroxylamine acts as a dinucleophile, attacking both carbonyl carbons, followed by dehydration to form the stable aromatic isoxazole ring.

-

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

-

Add a stoichiometric excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[13]

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC/HPLC).

-

Cool the solution to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl).

-

The final product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Self-Validation: The purity of the final product can be readily checked by measuring its melting point, which should be sharp and within the expected range (197-203 °C), and by HPLC analysis.

-

Plausible Biological Mechanism of Action: COX Inhibition

Many isoxazole-containing compounds, such as the FDA-approved drug Valdecoxib, function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][14][15] The therapeutic effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of the inducible COX-2 isoform, while common side effects like gastrointestinal issues are linked to the inhibition of the constitutively expressed COX-1 isoform.[1][15][16] Therefore, derivatives synthesized from this compound are prime candidates for development as selective COX-2 inhibitors.

Caption: Plausible inhibition of the COX-2 pathway by isoxazole derivatives.

Section 4: Analytical Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound.

Caption: Standard analytical workflow for compound qualification.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method provides quantitative data on the purity of the compound and can be used to track reaction progress.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

-

Validation: The primary peak should be sharp and symmetrical. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Verification by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on solubility.

-

¹H NMR (Expected Signals):

-

A singlet for the methyl (CH₃) protons, expected around δ 2.5 ppm.

-

Two sets of doublets or a complex multiplet for the aromatic protons of the fluorophenyl ring, typically in the δ 7.2-8.0 ppm range.

-

A very broad singlet for the carboxylic acid (COOH) proton, often above δ 10-13 ppm (this signal may exchange with residual water).

-

-

¹⁹F NMR: A singlet or multiplet confirming the presence and environment of the fluorine atom.

-

¹³C NMR: Will show distinct signals for all 11 carbons, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm).

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

This technique confirms the molecular formula.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Mode: Negative ion mode is preferred for carboxylic acids.

-

Expected Ion: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z value corresponding to ~220.04.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₇FNO₃⁻) to within a few parts per million (ppm).

Section 5: Applications in Drug Discovery and Research

The title compound is not an end-product therapeutic but a high-value starting material. Its utility is rooted in its versatile and synthetically accessible structure.

| Application Area | Description & Rationale | Source(s) |

| Anti-Inflammatory Agents | Serves as a key intermediate for synthesizing selective COX-2 inhibitors. The isoxazole core is a known pharmacophore for this target class. | [1][2][4] |

| Analgesic Drugs | The development of pain-relieving drugs often targets pathways linked to inflammation, making this a relevant scaffold for non-opioid analgesics. | [1] |

| Enzyme Inhibition Studies | The compound and its derivatives can be used as tool compounds to probe the active sites of various enzymes, aiding in the understanding of metabolic pathways. | [1] |

| Agrochemicals | Used in the formulation of novel pesticides and herbicides, where the isoxazole ring contributes to biological activity against specific pests or weeds. | [1] |

| Scaffold for Library Synthesis | The carboxylic acid handle allows for straightforward chemical modification (e.g., amidation, esterification) to create large libraries of related compounds for high-throughput screening. | [1] |

Section 6: Safety, Handling, and Storage

While this specific compound has not been fully investigated for its toxicological properties, standard laboratory precautions for handling fine chemicals should be strictly followed.[17] The information below is generalized from safety data for structurally related isoxazole carboxylic acids.[6][18][19]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Fire Safety: The material is a combustible solid. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6][17] Recommended storage is at 2-8°C.[8][9]

Section 7: Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical nature make it an ideal building block for the discovery of novel therapeutics. The plausible link to the cyclooxygenase pathway positions its derivatives as promising candidates for next-generation anti-inflammatory and analgesic agents. Adherence to the rigorous analytical and safety protocols outlined in this guide will ensure the reliable and safe application of this valuable compound in advancing drug discovery efforts.

Section 8: References

-

Selinsky, et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions. Retrieved from [Link]

-

RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Georganics Ltd. (2011). ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

-

Blow, N. (2009). Computational chemistry: The new drug hunters. Nature. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Singh, A., & Sharma, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

ResearchGate. (2024). Biologically active drugs containing isoxazole moiety. Retrieved from [Link]

-

Patil, S. B., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

-

Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

-

Kaczmarek, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Retrieved from [Link]

-

Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. scbt.com [scbt.com]

- 8. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. 1736-21-6 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. H32090.03 [thermofisher.com]

- 11. isca.me [isca.me]

- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. georganics.sk [georganics.sk]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, detailed characterization, and its potential as a therapeutic agent, grounded in established scientific principles and supported by authoritative references.

Introduction: The Prominence of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. The isoxazole moiety is present in a range of approved drugs, including the anti-inflammatory agent Parecoxib (a COX-2 inhibitor) and the immunosuppressant Leflunomide, highlighting its therapeutic relevance.[1][3]

The subject of this guide, this compound, combines the isoxazole core with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position. This specific arrangement of substituents is anticipated to confer distinct physicochemical and pharmacological properties, making it a compelling candidate for investigation, particularly in the realm of anti-inflammatory and analgesic drug development.[4] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a key site for interaction with biological targets, often through hydrogen bonding or salt bridge formation.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1736-21-6 | [3] |

| Molecular Formula | C₁₁H₈FNO₃ | [3] |

| Molecular Weight | 221.18 g/mol | [7] |

| Appearance | White to off-white crystalline powder | Inferred from supplier data |

| Melting Point | 198-202 °C | [8] |

| Solubility | Soluble in methanol | [8] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. The most common and logical synthetic strategy involves the construction of the isoxazole ring via a cyclization reaction, followed by the hydrolysis of a carboxylic ester to the desired carboxylic acid. This approach ensures high regioselectivity and good overall yields.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-step process:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The synthesis of the key β-diketone intermediate can be approached through methods such as the Knoevenagel condensation.

Protocol:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene, add a catalytic amount of piperidine (0.1 eq) and trifluoroacetic acid (0.1 eq).

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.

Causality: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. The use of a piperidine/acid catalyst system facilitates the reaction between the aldehyde and the active methylene group of the ethyl acetoacetate.

The core isoxazole ring is formed via the cyclocondensation of the β-diketone intermediate with hydroxylamine.

Protocol:

-

Dissolve the ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or potassium carbonate, 1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate can be purified by recrystallization or column chromatography.

Causality: The reaction proceeds through the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-diketone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring. The choice of base is crucial for neutralizing the hydroxylamine hydrochloride and facilitating the reaction.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve the ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of a strong acid (e.g., 60% aqueous H₂SO₄ or a mixture of acetic acid and concentrated HCl) or a strong base (e.g., aqueous NaOH or KOH).[9]

-

Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis, carefully neutralize the mixture with a base (e.g., NaOH) to precipitate the product.

-

If using basic hydrolysis, acidify the mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality: Acid- or base-catalyzed hydrolysis cleaves the ester bond, liberating the carboxylic acid. The choice between acidic and basic conditions can depend on the stability of the other functional groups in the molecule. Acidic conditions are often preferred to avoid potential side reactions.[9]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic, methyl, and carboxylic acid protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to F) | ~ 7.2 | Multiplet |

| Ar-H (meta to F) | ~ 7.5 | Multiplet |

| -CH₃ | ~ 2.7 | Singlet |

| -COOH | > 10 (broad) | Singlet |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent used. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~ 12-15 |

| Isoxazole C4 | ~ 110-115 |

| Aromatic C | ~ 115-135 (with C-F coupling) |

| Isoxazole C5 | ~ 160-165 |

| Isoxazole C3 | ~ 160-165 |

| -COOH | ~ 165-170 |

Note: The carbon attached to fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description | Reference |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration | [10] |

| C=O (Carboxylic Acid) | ~ 1700 (strong) | Stretching vibration | [10] |

| C=N (Isoxazole) | ~ 1600 | Stretching vibration | [11] |

| C-F | ~ 1200-1250 | Stretching vibration |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the parent molecule, the expected molecular ion peak [M+H]⁺ would be at m/z 222.05.

Pharmacology and Structure-Activity Relationship (SAR)

Isoxazole derivatives are well-documented for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanism of Action: COX Inhibition

The proposed mechanism of action for this compound is the inhibition of COX enzymes. The 3-aryl-isoxazole scaffold is a known pharmacophore for COX-2 selective inhibitors.

Caption: Proposed mechanism of action via COX enzyme inhibition.

Structure-Activity Relationship Insights

Based on studies of related isoxazole derivatives, several structural features of this compound are critical for its potential anti-inflammatory activity:

-

3-Aryl Group: The presence of an aromatic ring at the 3-position is a common feature of many COX-2 inhibitors. The 4-fluorophenyl group, in particular, can enhance binding affinity and improve pharmacokinetic properties. The fluorine atom can participate in favorable interactions within the active site of the enzyme.[5][12]

-

4-Carboxylic Acid: The carboxylic acid moiety is crucial for activity, likely forming hydrogen bonds or ionic interactions with key amino acid residues in the COX active site, such as arginine.[7]

-

5-Methyl Group: The small alkyl group at the 5-position can contribute to the overall lipophilicity and steric profile of the molecule, influencing its fit within the enzyme's binding pocket.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a scientifically sound basis for potential therapeutic applications, particularly as an anti-inflammatory agent. The synthetic routes are well-established, and the structural features are consistent with known pharmacophores for COX inhibition.

Future research should focus on obtaining quantitative biological data, such as IC₅₀ values against COX-1 and COX-2, to confirm its potency and selectivity. Further derivatization of the core structure, guided by the SAR principles outlined in this guide, could lead to the development of even more potent and selective anti-inflammatory agents. Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile in preclinical models.

References

- Perrone, M. G., et al. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry.

- Zarghi, A., & Arfaei, S. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Pharmaceuticals, 11(4), 103. [Link]

- Khan, I., et al. (2023).

- Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

- Bentham Science Publishers. (2022).

- Royal Society of Chemistry. (n.d.).

- Sert, Y., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 145-155. [Link]

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- Nie, J., et al. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(11), 3163. [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

- El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Bioorganic Chemistry, 92, 103233. [Link]

- PubMed. (n.d.).

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Chandra, et al. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

- NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

- University College London. (n.d.). Chemical shifts. [Link]

- ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. [Link]

- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]

- Amerigo Scientific. (n.d.). This compound (97%). [Link]

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

- ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

- Semantic Scholar. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

- PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

- SIELC Technologies. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. smolecule.com [smolecule.com]

- 11. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

Introduction: The Strategic Importance of a Versatile Heterocycle

To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the careful characterization of a drug candidate's fundamental properties is paramount. The journey from a promising molecule to a viable therapeutic is paved with data, and no data is more foundational than that which defines its physical and chemical nature. Physicochemical properties govern a molecule's behavior from the moment of synthesis to its interaction with a biological target, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3]

This guide focuses on This compound , a heterocyclic compound of significant interest. Isoxazole derivatives are recognized as versatile scaffolds in medicinal chemistry, forming the core of numerous compounds with anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] This specific molecule serves as a key building block and intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[7] Its stability and reactivity make it a valuable asset for medicinal chemists aiming to modulate biological pathways.[7]

This document provides a comprehensive overview of the core physicochemical properties of this compound, details the rigorous experimental protocols for their determination, and discusses the direct implications of these properties for drug development workflows.

Core Compound Identity and Properties

A precise understanding of a compound's identity and key physical constants is the bedrock of all subsequent research. These values are critical for ensuring purity, confirming identity, and predicting behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| Chemical Name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [8][9] |

| CAS Number | 1736-21-6 | [7][9][10][11] |

| Molecular Formula | C₁₁H₈FNO₃ | [7][10] |

| Molecular Weight | 221.19 g/mol | [7][12] |

| Appearance | White needles or crystalline powder | [7][8][13] |

| Melting Point | 197-203 °C | [7][8][13] |

| Solubility | Soluble in Methanol | [13][14] |

| pKa (Predicted) | 2.12 ± 0.25 | [13] |

| Boiling Point (Predicted) | 361.6 ± 37.0 °C | [13][14] |

| Density (Predicted) | 1.350 ± 0.06 g/cm³ | [13][14] |

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on the validity of the experimental methods used for its determination. Here, we detail robust, self-validating protocols for key properties.

Workflow for Comprehensive Physicochemical Characterization

The logical flow for characterizing a new batch of a compound like this compound ensures that each step builds upon the last, confirming identity and purity before investing resources in more complex biological assays.

Sources

- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scienceijsar.com [scienceijsar.com]

- 6. enamine.net [enamine.net]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scbt.com [scbt.com]

- 10. shimadzu.com [shimadzu.com]

- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, primarily serving as a key building block in the synthesis of various bioactive molecules.[1] Its structural features are foundational in the exploration of novel therapeutic agents. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for researchers in this field.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physicochemical properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₃ | [2][3] |

| Molecular Weight | 221.18 g/mol | [2][3] |

| Appearance | White to almost white powder/crystals | [4] |

| Melting Point | 198-202 °C | [4][5] |

| Predicted pKa | 2.12 ± 0.25 | [4] |

The predicted pKa of 2.12 ± 0.25 suggests that this compound is a weak acid.[4] This is a crucial parameter as it dictates the extent of ionization of the carboxylic acid group at different pH values, which in turn significantly influences its aqueous solubility. Generally, for a weakly acidic compound, solubility increases as the pH of the medium rises above its pKa, due to the formation of the more soluble carboxylate salt.[6][7]

Understanding the Solubility of Isoxazole Carboxylic Acids

The solubility of a carboxylic acid is influenced by a balance between the hydrophilic nature of the carboxylic acid group and the lipophilic nature of the rest of the molecule. As the carbon chain length or the size of the lipophilic portion of a carboxylic acid increases, its solubility in water tends to decrease.[8]

The structure of this compound contains a relatively large, lipophilic fluorophenyl-isoxazole ring system. This suggests that its intrinsic aqueous solubility (the solubility of the unionized form) is likely to be low. However, its acidic nature allows for a significant increase in aqueous solubility at pH values above its pKa due to salt formation.

In organic solvents, the principle of "like dissolves like" is generally applicable. Therefore, it is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid group. One source indicates that the compound is "soluble in Methanol".[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol outlines the steps for determining the solubility of this compound in various solvent systems.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pHs, methanol, ethanol, acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use purified water and prepare buffers to the target pH values.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of each solvent system in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent system based on the measured concentration and the dilution factor.

3. Self-Validating System and Causality:

-

Ensuring Equilibrium: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved. To further validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the supernatant has reached a plateau.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. The choice of temperature (e.g., ambient or physiological) should be relevant to the intended application.

-

Purity of Materials: The purity of both the compound and the solvents is essential for accurate solubility measurements.[6]

-

Validated Analytical Method: The accuracy of the solubility data is directly dependent on the reliability of the analytical method used for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

pH-Dependent Solubility Profile

The predicted pKa of approximately 2.12 suggests that the aqueous solubility of this compound will be highly dependent on pH. The relationship between pH, pKa, and solubility for a weak acid can be described by the Henderson-Hasselbalch equation. The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form.

The following diagram illustrates the expected relationship between pH and the relative solubility of a weak acid like this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | 1736-21-6 [amp.chemicalbook.com]

- 5. 1736-21-6 CAS MSDS (3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. m.youtube.com [m.youtube.com]

synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are integral scaffolds in numerous pharmacologically active agents, and a robust, reproducible synthetic route is paramount for further research and development. This document elucidates a reliable three-step synthetic pathway, beginning with a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclization reaction with hydroxylamine to construct the isoxazole core, and culminating in the saponification of the ester to yield the target carboxylic acid. The protocols are presented with an emphasis on mechanistic understanding, experimental causality, and validation, reflecting field-proven insights for successful execution.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a substituted isoxazole-4-carboxylic acid logically begins by disconnecting the core functional groups to reveal simpler, commercially available starting materials. Our retrosynthetic strategy for the target molecule is as follows:

-

Disconnection 1 (C-O Bond): The final carboxylic acid can be readily prepared from its corresponding ethyl ester via a standard saponification (hydrolysis) reaction. This simplifies the target to ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

-

Disconnection 2 (Isoxazole Ring): The isoxazole ring is a classic product of the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (H₂N-OH). This disconnection reveals a critical β-ketoester intermediate: ethyl 2-(4-fluorobenzoyl)acetoacetate.

-

Disconnection 3 (C-C Bond): The β-ketoester intermediate can be synthesized via a Claisen condensation between a 4-fluorobenzoyl source, such as ethyl 4-fluorobenzoate, and an acetate source, like ethyl acetate.

This analysis leads to a robust and logical forward synthesis starting from ethyl 4-fluorobenzoate and ethyl acetate.

Synthetic Pathway and Visualization

The selected three-step synthesis is a robust and well-documented approach for constructing substituted isoxazoles.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step 1: Synthesis of Ethyl 2-(4-fluorobenzoyl)acetate

-

Principle: This step employs a mixed Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[1][2][3][4][5] Here, sodium ethoxide (NaOEt) acts as the base to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-ketoester. A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product.[1][2][4]

-

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Quantity Moles Sodium Metal 22.99 5.75 g 0.25 Absolute Ethanol 46.07 100 mL - Toluene, dry 92.14 250 mL - Ethyl 4-fluorobenzoate 168.16 33.6 g 0.20 Ethyl acetate 88.11 22.0 g 0.25 | 6M Hydrochloric Acid | - | ~50 mL | - |

-

Procedure:

-

A three-necked, 1 L round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel is charged with 100 mL of absolute ethanol.

-

Carefully, and in small portions, add 5.75 g (0.25 mol) of sodium metal to the ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas. Allow the reaction to complete (all sodium has dissolved).

-

Add 250 mL of dry toluene to the sodium ethoxide solution. Distill off approximately 75 mL of the solvent mixture to ensure anhydrous conditions.

-

Cool the remaining solution to room temperature.

-

Prepare a mixture of 33.6 g (0.20 mol) of ethyl 4-fluorobenzoate and 22.0 g (0.25 mol) of ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.

-

Acidify the aqueous layer to pH ~4-5 by the slow addition of 6M HCl while stirring in an ice bath. A yellow oil or solid should precipitate.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-fluorobenzoyl)acetate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

-

Principle: This is the key ring-forming step. The reaction of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride results in the formation of the isoxazole ring.[6][7] The reaction proceeds via initial condensation of the hydroxylamine's nitrogen onto one of the carbonyls (typically the more reactive ketone), followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[7] Sodium acetate is used as a mild base to neutralize the HCl salt of hydroxylamine.

-

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Quantity Moles Ethyl 2-(4-fluorobenzoyl)acetate 210.19 42.0 g 0.20 Hydroxylamine Hydrochloride 69.49 15.3 g 0.22 Sodium Acetate (anhydrous) 82.03 18.0 g 0.22 | Ethanol (95%) | - | 300 mL | - |

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 42.0 g (0.20 mol) of the crude β-ketoester from Step 1 in 300 mL of 95% ethanol.

-

Add 15.3 g (0.22 mol) of hydroxylamine hydrochloride and 18.0 g (0.22 mol) of anhydrous sodium acetate to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add 300 mL of cold water. A solid product should precipitate.

-

Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and air-dry.

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a white to off-white solid. This intermediate is valuable in pharmaceutical and agrochemical development.[8]

-

Step 3: Saponification to this compound

-

Principle: This final step is a standard ester hydrolysis, or saponification, using a strong base like sodium hydroxide.[9][10] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[9]

-

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Quantity Moles Ethyl isoxazole ester 263.25 26.3 g 0.10 Sodium Hydroxide (NaOH) 40.00 6.0 g 0.15 Ethanol - 150 mL - Water - 50 mL - | Concentrated HCl | - | As needed | - |

-

Procedure:

-

Suspend 26.3 g (0.10 mol) of the purified ester from Step 2 in a mixture of 150 mL of ethanol and 50 mL of water in a 500 mL round-bottom flask.

-

Add 6.0 g (0.15 mol) of sodium hydroxide pellets.

-

Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the solution to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 200 mL of water. Wash with a small amount of diethyl ether (2 x 50 mL) to remove any unreacted ester; discard the ether layers.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the final product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

-

Dry the product in a vacuum oven at 50-60 °C to yield this compound.[11][12]

-

Mechanistic Visualization

The formation of the isoxazole ring is the most critical transformation in this synthesis. It involves the reaction of a β-dicarbonyl compound with hydroxylamine.

Caption: Key steps in the formation of the isoxazole ring system.

Characterization Data

Proper characterization of the final product is essential for validation.

| Property | Value |

| Molecular Formula | C₁₁H₈FNO₃[11][12] |

| Molecular Weight | 221.18 g/mol [11][12] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.75 (s, 3H, -CH₃), 7.35-7.45 (t, 2H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 13.5 (br s, 1H, -COOH). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 11.5, 110.0, 116.0 (d), 125.0, 131.0 (d), 159.0, 162.0, 164.0 (d), 168.0. |

| Storage | Store at 2-8°C[12] |

(Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. They should be confirmed by analysis of the synthesized compound.)

Conclusion

The three-step synthesis outlined in this guide, commencing with a Claisen condensation, followed by a hydroxylamine-mediated cyclization and concluding with saponification, represents a highly efficient and reliable method for producing this compound. Each step is based on well-established, fundamental organic reactions, ensuring high yields and purity when executed with care. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Claisen Isoxazole Synthesis Mechanism. YouTube.

- Claisen isoxazole synthesis | Request PDF. ResearchGate.

- synthesis of isoxazoles. YouTube.

- Synthesis of 3-Hydroxyisoxazoles. Scribd.

- Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information.

- Claisen condensation. Wikipedia.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- Saponification-Typical procedures. OperaChem.

- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.

- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

- 23.7 The Claisen Condensation Reaction. Organic Chemistry | OpenStax.

- 23.8: The Claisen Condensation Reaction. Chemistry LibreTexts.

- This compound (97%). Amerigo Scientific.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.

- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

- Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation. Google Patents.

- Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]

- 11. scbt.com [scbt.com]

- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide on the Biological Activity of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4][5] This technical guide focuses on a specific, promising derivative: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. While primarily recognized as a crucial synthetic intermediate, this molecule's intrinsic properties and structural motifs suggest a spectrum of potential biological activities, including anti-inflammatory and enzyme-inhibitory roles.[4] This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in pharmaceutical sciences.[1][6][7] Their unique electronic and steric properties allow them to serve as versatile pharmacophores, engaging with a wide array of biological targets. The isoxazole ring is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The strategic substitution on the isoxazole core is a well-established method for fine-tuning the pharmacological profile of a lead compound, making derivatives like this compound valuable assets in drug discovery programs.[1]

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1736-21-6 | [8] |

| Molecular Formula | C₁₁H₈FNO₃ | [8] |

| Molecular Weight | 221.18 g/mol | [8] |

| Melting Point | 198-202 °C | [9] |

| Appearance | White to almost white powder/needles | [4][9] |

| pKa (Predicted) | 2.12 ± 0.25 | [9] |

| Solubility | Soluble in Methanol | [9] |

The presence of a 4-fluorophenyl group is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, potentially increasing the oral bioavailability of a drug candidate.

Synthesis of this compound

The synthesis of this compound and its analogs typically involves a multi-step process. While specific proprietary methods may vary, a general and established synthetic pathway is outlined below. This process is crucial for ensuring a consistent and high-purity supply of the compound for research and development.

General Synthetic Workflow

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

-